4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol
CAS No.: 956139-24-5
Cat. No.: VC2903085
Molecular Formula: C33H34N6O4
Molecular Weight: 578.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956139-24-5 |
|---|---|
| Molecular Formula | C33H34N6O4 |
| Molecular Weight | 578.7 g/mol |
| IUPAC Name | N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C33H34N6O4/c1-22(2)30(41)36-32-35-29-28(31(42)37-32)34-21-39(29)27-19-38(18-26(20-40)43-27)33(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,21-22,26-27,40H,18-20H2,1-2H3,(H2,35,36,37,41,42)/t26-,27+/m0/s1 |
| Standard InChI Key | LNQQABQFAZWVNX-RRPNLBNLSA-N |
| Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol is a complex organic compound with a specific chemical structure that includes a purine ring system, a morpholine moiety, and a trityl group. This compound is classified as an intermediate in chemical synthesis, often used in the development of pharmaceuticals or other organic molecules. The compound's CAS number is 956139-24-5, indicating its registration in chemical databases for identification and tracking purposes .
Synthesis and Applications
The synthesis of 4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol typically involves multi-step reactions that require precise control over conditions to ensure the desired product is formed. This compound is often used as an intermediate in the synthesis of more complex molecules, potentially leading to pharmaceuticals or other biologically active compounds.
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Formation of Purine Core | Establishes the base structure |
| 2 | Introduction of Isobutyrylamino Group | Adds reactivity and specificity |
| 3 | Attachment of Morpholine Moiety | Enhances chemical properties |
| 4 | Protection with Trityl Group | Prevents unwanted reactions |
Availability and Quality Control
This compound is available from various chemical suppliers, such as Hexon Synth and Clearsynth, who emphasize the importance of quality control in its synthesis. Suppliers often highlight their ability to deliver globally and provide 24/7 support, indicating a high level of customer service and reliability in the supply chain .
| Supplier | Availability | Quality Control |
|---|---|---|
| Hexon Synth | In stock, global delivery | Strict QC protocols |
| Clearsynth | High-quality product available | Emphasizes product accuracy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume